
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro and methyl groups: Fluorination and methylation reactions are carried out using specific reagents such as fluorinating agents and methylating agents.
Attachment of the phenylpropyl group: This step involves the reaction of the pyrimidine intermediate with a phenylpropylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its ability to interact with biological targets in pests or weeds.
Biological Studies: It is used in biochemical assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.
Mécanisme D'action
The mechanism of action of 5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine
- 5-bromo-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine
- 5-fluoro-6-ethyl-N-(3-phenylpropyl)pyrimidin-4-amine
Uniqueness
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine is unique due to the presence of the fluoro and methyl groups on the pyrimidine ring, which can significantly influence its biological activity and chemical properties. The phenylpropyl group further enhances its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H16FN3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
5-fluoro-6-methyl-N-(3-phenylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16FN3/c1-11-13(15)14(18-10-17-11)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,17,18) |
Clé InChI |
GQUBNQMPJVXMLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)NCCCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


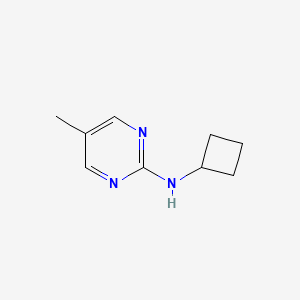
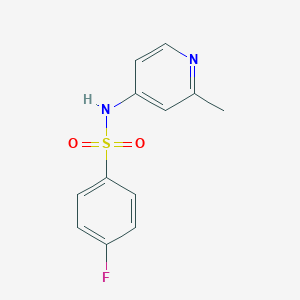
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12271790.png)
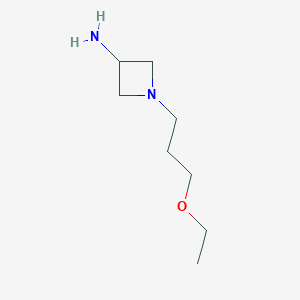
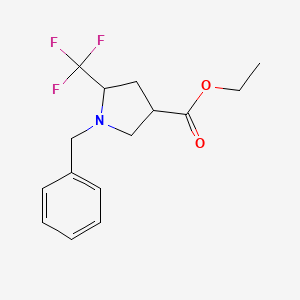
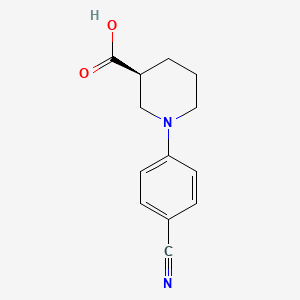

![6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12271825.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12271835.png)
![7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12271840.png)

![2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12271852.png)
![2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B12271871.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B12271878.png)
